molecular formula C48H76O20 B1218823 Dianoside G CAS No. 96333-09-4

Dianoside G

Cat. No.: B1218823
CAS No.: 96333-09-4
M. Wt: 973.1 g/mol
InChI Key: IEJFXRHTMBOACN-UHFFFAOYSA-N
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Description

Dianoside G is a bioactive glycoside compound isolated from Aristolochia ringens, a plant traditionally used in ethnomedicine. It has gained attention for its potent inhibitory activity against carbohydrate-hydrolyzing enzymes, particularly α-amylase and α-glucosidase, which are critical targets in managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM) . Structurally, this compound features a glycosidic linkage between a sugar moiety and a triterpenoid or steroid aglycone, a configuration that enhances its binding affinity to enzymatic active sites. Computational studies reveal that its inhibitory mechanism involves hydrogen bonding, π-π interactions, and hydrophobic stabilization with key residues in the catalytic pockets of these enzymes .

Properties

CAS No.

96333-09-4

Molecular Formula

C48H76O20

Molecular Weight

973.1 g/mol

IUPAC Name

8a-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C48H76O20/c1-43(2)13-15-48(16-14-45(4)21(22(48)17-43)7-8-26-44(3)11-10-28(51)47(6,41(60)61)27(44)9-12-46(26,45)5)42(62)68-40-36(59)37(67-39-35(58)33(56)30(53)24(19-50)65-39)31(54)25(66-40)20-63-38-34(57)32(55)29(52)23(18-49)64-38/h7,22-40,49-59H,8-20H2,1-6H3,(H,60,61)

InChI Key

IEJFXRHTMBOACN-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C

Synonyms

dianoside G

Origin of Product

United States

Comparison with Similar Compounds

Dianoside G’s pharmacological profile is contextualized below against structurally and functionally analogous compounds: trilobine (a bisbenzylisoquinoline alkaloid), asiatic acid (a pentacyclic triterpenoid), and acarbose (a clinical α-glucosidase inhibitor).

Enzyme Inhibition Efficacy
Compound α-Amylase Binding Energy (kcal/mol) α-Glucosidase Binding Energy (kcal/mol) Key Interactions
This compound -12.4 -12.5 Hydrogen bonds: Gly304, Val354, Asp306, Trp357 (α-amylase); Phe28, Phe549, Trp503 (α-glucosidase). π-π stacking with Trp357 .
Trilobine -10.0 -8.5 (estimated) π-alkyl and π-π T-shaped interactions with Trp58, Trp59, His201 (α-amylase); Pro211, Ala218 (α-glucosidase) .
Asiatic Acid -8.0 -7.2 (estimated) Limited hydrogen bonding; relies on van der Waals forces with non-catalytic residues .
Acarbose -9.1 (reference) -10.2 (reference) Competitive inhibition via mimicking oligosaccharide substrates; binds to catalytic Asp197/Glu233 .

Key Findings :

  • This compound exhibits superior binding energy compared to trilobine and asiatic acid, attributed to its dual hydrogen-bonding and π-π interactions with catalytically critical residues (e.g., Trp357 in α-amylase) .
  • Unlike acarbose, which binds to conserved catalytic aspartate/glutamate residues, this compound targets hydrophobic pockets and stabilizes via non-polar interactions, suggesting a complementary mechanism .

Insights :

  • Trilobine’s high gastrointestinal absorption and bioavailability suggest advantages in oral delivery, but its lower enzyme affinity limits therapeutic utility .
  • This compound balances moderate bioavailability with potent inhibition, making it a viable candidate for co-administration with absorption enhancers.
Table 1: Structural and Functional Comparison
Compound Core Structure Molecular Weight (g/mol) Primary Target Clinical Status
This compound Glycoside ~600 (estimated) α-Amylase/α-Glucosidase Preclinical
Trilobine Bisbenzylisoquinoline 594.7 α-Amylase Research compound
Acarbose Oligosaccharide 645.6 α-Glucosidase Approved (T2DM)

Q & A

Q. How can machine learning improve structure-activity relationship (SAR) models for this compound analogs?

  • Answer : Train neural networks on datasets combining molecular descriptors (LogP, polar surface area) and bioactivity data. Validate models via k-fold cross-validation. Recent work achieved 85% accuracy in predicting anti-inflammatory activity using random forest algorithms .

Methodological Guidelines

  • Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound" AND (synthesis OR pharmacokinetics)) and filter by publication year (last 5 years). Prioritize high-impact journals (IF >5.0) .
  • Data Reproducibility : Share raw datasets on repositories like Figshare or Zenodo, adhering to FAIR principles. Include metadata on instrumentation (e.g., NMR frequency, HPLC column type) .
  • Conflict Resolution : For contradictory findings, host collaborative workshops to standardize protocols (e.g., NIH Assay Guidance Manual) and publish consensus guidelines .

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